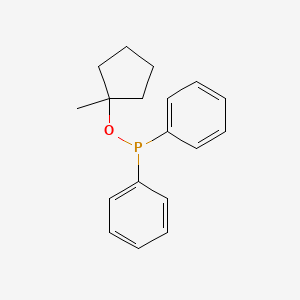
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R,5R)-1-méthoxy-5-méthylhept-6-ène-2,4-diol est un composé organique avec une structure complexe qui comprend plusieurs centres chiraux
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2R,4R,5R)-1-méthoxy-5-méthylhept-6-ène-2,4-diol implique généralement plusieurs étapes, notamment la formation de la chaîne heptene et l'introduction des groupes fonctionnels méthoxy et diol. Les voies de synthèse courantes peuvent impliquer l'utilisation de réactifs de Grignard, de réactions aldoliques et de processus de réduction sélective. Des conditions réactionnelles spécifiques telles que la température, les solvants et les catalyseurs sont cruciales pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer la rentabilité et la scalabilité. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
(2R,4R,5R)-1-méthoxy-5-méthylhept-6-ène-2,4-diol peut subir diverses réactions chimiques, notamment:
Oxydation: Les groupes diol peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction: La double liaison dans la chaîne heptene peut être réduite pour former un composé saturé.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: L'hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur est une méthode typique.
Substitution: Des nucléophiles tels que le méthylate de sodium (NaOMe) peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire un dérivé d'heptane entièrement saturé.
Applications de recherche scientifique
(2R,4R,5R)-1-méthoxy-5-méthylhept-6-ène-2,4-diol a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie: Le composé peut être utilisé dans des études impliquant des interactions enzymatiques et des voies métaboliques.
Industrie: Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel (2R,4R,5R)-1-méthoxy-5-méthylhept-6-ène-2,4-diol exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d'autres protéines. Les voies impliquées peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acétamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acétamido-4-hydroxy-6-(hydroxyméthyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-3,5-bis[(2S,3R,4R,5S,6R)-3-acétamido-4-hydroxy-6-(hydroxyméthyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxyméthyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-méthyloxan-2-yl]oxymethyl]oxan-3-yl]acétamide .
- N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acétamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acétamido-4,5-dihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxyméthyl)oxan-3-yl]acétamide .
Unicité
L'unicité de (2R,4R,5R)-1-méthoxy-5-méthylhept-6-ène-2,4-diol réside dans sa stéréochimie spécifique et ses groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle par rapport à des composés similaires.
Propriétés
Numéro CAS |
646520-79-8 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol |
InChI |
InChI=1S/C9H18O3/c1-4-7(2)9(11)5-8(10)6-12-3/h4,7-11H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1 |
Clé InChI |
GITGRBDGRVPUDD-IWSPIJDZSA-N |
SMILES isomérique |
C[C@H](C=C)[C@@H](C[C@H](COC)O)O |
SMILES canonique |
CC(C=C)C(CC(COC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


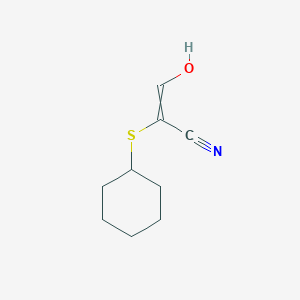
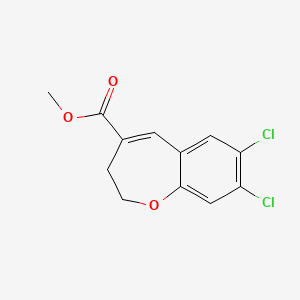
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
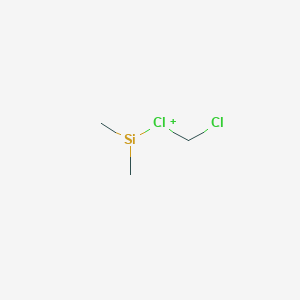

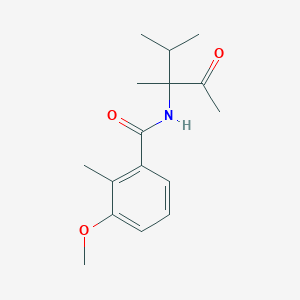
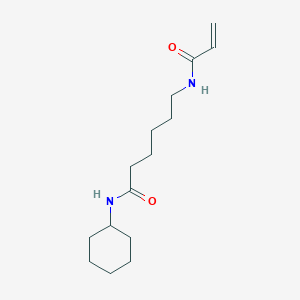

![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
